

# Dibromochloroacetic Acid: A Technical Guide for Researchers

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Compound of Interest						
Compound Name:	Dibromochloroacetic acid					
Cat. No.:	B037062	Get Quote				

CAS Number: 5278-95-5

Synonyms: Chlorodibromoacetic acid; 2,2-Dibromo-2-chloroacetic acid; Acetic acid,

dibromochloro-; DBCA

This technical guide provides an in-depth overview of **dibromochloroacetic acid** (DBCA), a halogenated acetic acid of interest to researchers in environmental science, toxicology, and drug development. This document covers its chemical and physical properties, synthesis, analytical methods, and toxicological profile, with a focus on experimental data and methodologies.

## **Chemical and Physical Properties**

**Dibromochloroacetic acid** is a disinfection byproduct formed during water chlorination when bromide ions are present.[1] Its chemical identity and key physical properties are summarized below.



Property	Value	Reference(s)
CAS Number	5278-95-5	[2]
Molecular Formula	C <sub>2</sub> HBr <sub>2</sub> ClO <sub>2</sub>	[2]
Molecular Weight	252.29 g/mol	[2]
IUPAC Name	2,2-dibromo-2-chloroacetic acid	[2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Melting Point	99-102 °C	
Boiling Point	217.7±35.0 °C (Predicted)	_
Density	2.684±0.06 g/cm³ (Predicted)	_
рКа	0.13±0.10 (Predicted)	_
Solubility	Soluble in water	[3]

## **Synthesis of Haloacetic Acids**

While a specific, detailed experimental protocol for the synthesis of **dibromochloroacetic acid** is not readily available in the public literature, a common method for the preparation of similar compounds is the bromination of a chloro-substituted acetic acid.[4]

A well-documented and illustrative method for the synthesis of the closely related compound, dibromoacetic acid, is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-bromination of a carboxylic acid.[5]

# Experimental Protocol: Synthesis of Dibromoacetic Acid (Hell-Volhard-Zelinsky Reaction)

This protocol is for the synthesis of dibromoacetic acid and is provided as a representative example for this class of compounds.

Materials:



- Glacial Acetic Acid
- Red Phosphorus
- Bromine
- · Deionized Water

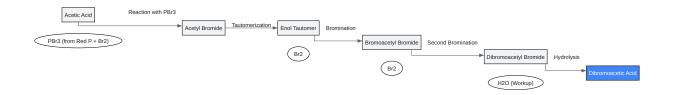
#### Equipment:

- Round-bottom flask with a reflux condenser and a dropping funnel
- Heating mantle with a stirrer
- Vacuum distillation apparatus

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 60 g (1.0 mol) of glacial acetic acid and 2 g of red phosphorus.[5]
- Bromine Addition: Slowly add 2 moles of bromine to the mixture through the dropping funnel.
   The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- Reflux: After the addition of bromine is complete, continue to reflux the mixture at approximately 150 °C. The reaction is considered complete when the color of the bromine disappears.[5]
- Workup: Cool the reaction mixture and slowly add a small amount of water to hydrolyze the acyl bromide intermediate.
- Purification: The crude dibromoacetic acid can be purified by vacuum distillation.





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Hell-Volhard-Zelinsky reaction for dibromoacetic acid synthesis.[5]

# **Analytical Methods**

The standard method for the detection and quantification of **dibromochloroacetic acid** in drinking water is EPA Method 552.3. This method involves liquid-liquid microextraction, derivatization to form methyl esters, and analysis by gas chromatography with an electron capture detector (GC-ECD).

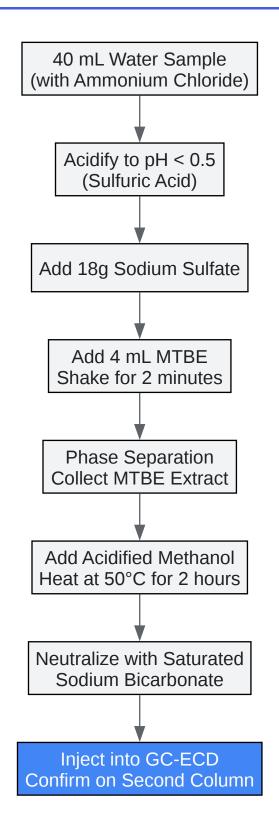
### **Experimental Protocol: EPA Method 552.3**

- 1. Sample Collection and Preservation:
- Collect water samples in 40-mL amber vials.
- Each vial should contain 3 mg of ammonium chloride as a dechlorinating agent.
- Upon collection, chill the samples to a temperature between >0°C and ≤10°C.
- Samples must be extracted within 14 days of collection.
- 2. Extraction:
- Transfer a 40 mL aliquot of the water sample to a suitable extraction vial.



- Add a surrogate standard to the sample.
- Acidify the sample to a pH of less than 0.5 by adding concentrated sulfuric acid.
- Add 18 g of sodium sulfate to the sample and shake until dissolved.
- Add 4 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Shake the vial vigorously for 2 minutes.
- Allow the phases to separate. The MTBE layer, containing the extracted acids, will be on top.
- 3. Derivatization (Esterification):
- Carefully transfer a portion of the MTBE extract to a new vial.
- · Add acidified methanol to the extract.
- Heat the vial at 50°C for 2 hours to convert the haloacetic acids to their methyl esters.
- Cool the sample and add a concentrated aqueous solution of sodium sulfate to separate the MTBE layer from the acidic methanol.
- 4. Analysis:
- Neutralize the final MTBE extract with a saturated solution of sodium bicarbonate.
- Inject an aliquot of the extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).
- Confirmation of the analyte is typically performed on a second GC column of different polarity.





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Workflow for EPA Method 552.3.

# **Toxicological Data**



## Foundational & Exploratory

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**Dibromochloroacetic acid** is a subject of toxicological research due to its presence in drinking water. It has been evaluated for various toxicological endpoints. The liver is a primary target organ for toxicity.



Toxicity Endpoint	Species	Route	Value / Observation	Reference(s)
Reproductive/De velopmental	Rat	Drinking Water	At doses ≥ 1000 ppm, consistent decreases in food and water consumption were observed. No female reproductive toxicity or visceral malformations in pups were noted.	[2]
Male Reproductive Toxicity	Rat	Drinking Water	At 1500 ppm, an 11% decrease in sperm velocity was observed, though no changes in fertility were noted.  Considered a male reproductive toxicant at this concentration.[2]	[2]
Developmental Toxicity	Mouse	In vitro	Exposure of conceptuses to DBCA produced dysmorphogenes is, including prosencephalic and pharyngeal arch hypoplasia,	[2]



			and eye and heart tube abnormalities.[2]	
Carcinogenicity (related compound)	Mouse	Drinking Water	Bromochloroacet ic acid caused a significantly increased incidence of hepatocellular adenoma and carcinoma in males and females, and of hepatoblastoma in males.[4]	[4]

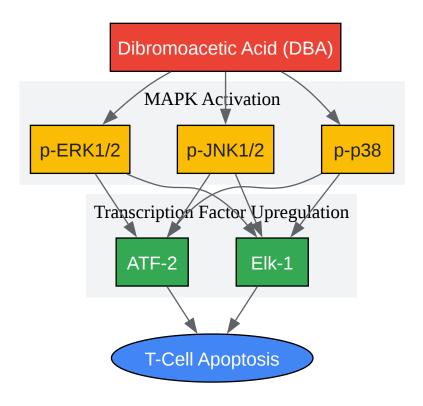
## Signaling Pathways in Haloacetic Acid Toxicity

The precise molecular mechanisms of **dibromochloroacetic acid** toxicity are still under investigation. However, studies on the structurally similar compound, dibromoacetic acid (DBA), have implicated several key signaling pathways. It is plausible that DBCA acts through similar mechanisms.

# MAPK Signaling Pathway in T-Cell Apoptosis (DBA-induced)

Studies have shown that dibromoacetic acid can induce apoptosis in T-cells. This process is associated with the activation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK1/2.[6] Activation of these kinases leads to the upregulation of downstream transcription factors like ATF-2 and Elk-1, ultimately culminating in apoptosis.[6]





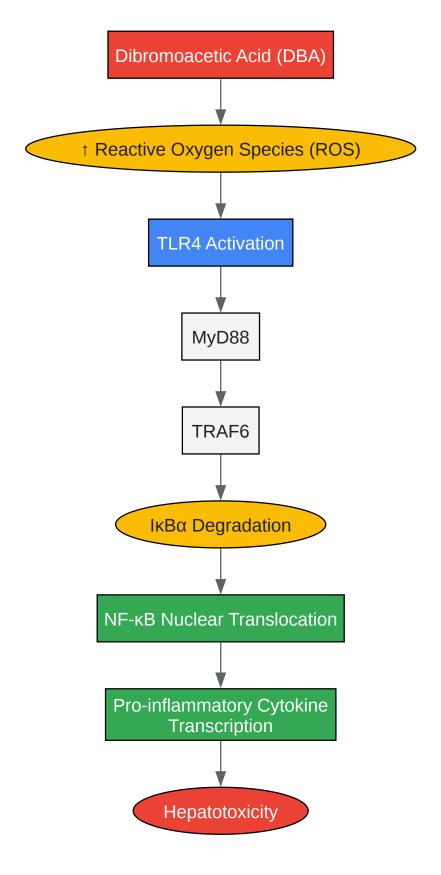
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Proposed MAPK signaling cascade in DBA-induced T-cell apoptosis.[6]

### **TLR4 Signaling in Hepatotoxicity (DBA-induced)**

Dibromoacetic acid has been shown to induce hepatotoxicity, and the mechanism is linked to oxidative stress and inflammation mediated by the Toll-like receptor 4 (TLR4) signaling pathway.[7][8] DBA exposure can lead to an increase in reactive oxygen species (ROS), which activates TLR4. This initiates a downstream cascade involving MyD88 and TRAF6, leading to the activation of NF-kB and subsequent transcription of pro-inflammatory cytokines.[7] This pathway also involves the phosphorylation of p38 MAPK and JNK.[7]





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Proposed TLR4 signaling in DBA-induced hepatotoxicity.[7][8]



For **dibromochloroacetic acid** (DBCA) specifically, studies in male mice have shown that it can alter the expression of genes involved in cell communication, cell cycle control, proliferation, metabolism, and signal transduction.[4] It is also suggested that DNA damage from oxidative stress may contribute to the hepatocarcinogenicity of halogenated acetic acids, including bromochloroacetic acid.[4]

#### Conclusion

**Dibromochloroacetic acid** is a relevant compound for researchers in environmental and toxicological sciences. While its toxicological profile shares similarities with other haloacetic acids, further research is needed to fully elucidate its specific mechanisms of action and to develop detailed synthesis protocols. The information and experimental methodologies provided in this guide serve as a comprehensive resource for professionals working with this compound.

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